N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

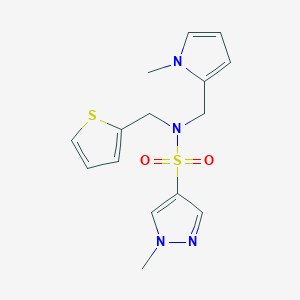

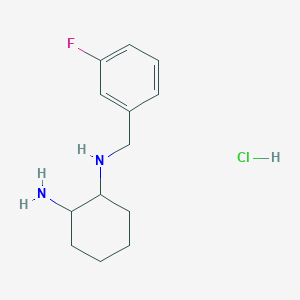

“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a piperidine ring, and an indole ring. These structures are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound contains a pyridine ring, a piperidine ring, and an indole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .

科学的研究の応用

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, piperidines, and indoles, serve as structural components in pharmaceuticals and agrochemicals owing to their significant biological activities. These compounds are used in a broad range of applications, from herbicides and insecticides to vitamins and pharmaceuticals. For instance, pyridine bases are produced in large quantities for use in various industries, including pharmaceuticals and adhesives. Pyrazines find applications in flavors, fragrances, and as pharmaceutical intermediates, notably in the synthesis of anti-tuberculosis drugs such as pyrazinamide. Moreover, polypyrrole, derived from pyrrole, has gained attention as an electroconductive polymer, highlighting the diverse applications of these heterocycles in both the pharmaceutical and materials science fields (Higasio & Shoji, 2001).

Anti-angiogenic and DNA Cleavage Activities

Specific derivatives of piperidine-carboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, showcasing their potential as anticancer agents. These novel piperidine analogues have shown significant efficiency in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups in these compounds influences their potency, hinting at their application in anticancer therapies by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

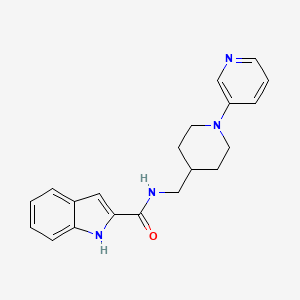

Another application is found in compounds acting as inhibitors for the glycine transporter 1 (GlyT1), indicating their potential use in treating central nervous system disorders. The identified compounds, including N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide analogs, have shown potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and the ability to increase the cerebrospinal fluid concentration of glycine in rats. These findings support their development as drug candidates for neurological conditions (Yamamoto et al., 2016).

Molecular Interactions and Drug Design

The molecular interactions of related compounds with biological targets, such as cannabinoid receptors, have been studied to understand their mechanism of action and to aid in the design of new therapeutic agents. These studies provide insights into how modifications in the molecular structure can influence biological activity and receptor affinity, guiding the development of more effective drugs with specific therapeutic applications (Shim et al., 2002).

特性

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVCEIPDRVKBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)